molecular formula C9H9FOS B14050311 1-(2-Fluoro-5-mercaptophenyl)propan-1-one

1-(2-Fluoro-5-mercaptophenyl)propan-1-one

Cat. No.: B14050311
M. Wt: 184.23 g/mol
InChI Key: ABANOHZCYWTAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(2-Fluoro-5-mercaptophenyl)propan-1-one typically involves the introduction of the fluorine and mercapto groups onto the phenyl ring, followed by the attachment of the propanone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom onto the phenyl ring using reagents such as fluorine gas or other fluorinating agents.

    Thiol Addition: Introduction of the mercapto group through thiol addition reactions, often using thiol-containing reagents.

    Propanone Attachment: Formation of the propanone moiety through reactions involving propanone derivatives or related compounds.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Fluoro-5-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Fluoro-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and mercapto group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

1-(2-Fluoro-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Fluoro-3-mercaptophenyl)propan-2-one: Similar structure but with different positions of the fluorine and mercapto groups.

    1-(2-Fluoro-4-mercaptophenyl)propan-1-one: Another isomer with the mercapto group in a different position.

    1-(2-Fluoro-5-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a mercapto group.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(2-fluoro-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9FOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3

InChI Key

ABANOHZCYWTAKK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)S)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.